molecular formula C11H14FNO B7847461 1-(4-Fluorophenyl)piperidin-4-ol CAS No. 681481-96-9

1-(4-Fluorophenyl)piperidin-4-ol

Cat. No.: B7847461
CAS No.: 681481-96-9
M. Wt: 195.23 g/mol
InChI Key: ROULXCNJEQELQP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)piperidin-4-ol is a piperidine derivative featuring a fluorophenyl group attached to the piperidine nitrogen and a hydroxyl group at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing derivatives with acetylcholinesterase (AChE) inhibitory activity (e.g., thiazolylhydrazone derivatives) . Its structural flexibility allows for modifications that influence biological activity, making it a scaffold of interest in drug discovery.

Properties

IUPAC Name

1-(4-fluorophenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROULXCNJEQELQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302517
Record name 1-(4-Fluorophenyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681481-96-9
Record name 1-(4-Fluorophenyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681481-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)piperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable processes, such as catalytic hydrogenation or continuous flow chemistry. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 1-(4-fluorophenyl)piperidin-4-one.

    Reduction: Formation of various piperidine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)piperidin-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)piperidin-4-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and fluorophenyl moiety play crucial roles in binding to receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-fluorophenyl)piperidin-4-ol with analogs differing in substituents, stereochemistry, or biological targets. Key findings are summarized in Table 1.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name / ID Structural Variation vs. Parent Compound Biological Target / Activity Key Findings Reference
This compound Parent structure AChE inhibition (indirect via derivatives) Central to synthesizing thiazolylhydrazones with AChE activity .
RB-005 (1-(4-octylphenethyl)piperidin-4-ol) Octylphenethyl group replaces fluorophenyl Sphingosine kinase 1 (SK1) inhibition 15-fold SK1/SK2 selectivity due to hydrophobic substituent .
P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol) Piperidinylmethyl substituent Neisseria meningitidis adhesion inhibition Reduces bacterial adhesion via phenothiazine-like effects .
Compound 7 ([1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol) Fluorobenzyl + fluorophenyl-methanol substituents Antiparasitic (resistant Plasmodium) IC50 = 1.03–2.52 µg/mL (resistant strain); enhanced halogenation improves activity .
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Benzyl group added to nitrogen Pharmacokinetics / Structural studies Higher molecular weight (MW = 285.36) may influence solubility .
8p (Quinolinyl pyrimidine derivative) Quinolinyl-pyrimidine linked to piperidin-4-ol Type II NADH-dehydrogenase inhibition 67% synthetic yield; targets mitochondrial enzymes .
Dopamine D2 antagonist (Compound 6) 4-Iodophenyl + indole substituents Dopamine D2 receptor antagonism High D2 selectivity (aromatic substitution critical for affinity) .

Key Structural-Activity Relationship (SAR) Insights

Substituent Hydrophobicity :

  • The octylphenethyl group in RB-005 enhances SK1 selectivity by interacting with hydrophobic enzyme pockets .
  • In contrast, polar hydroxyl groups (as in the parent compound) favor interactions with targets like AChE .

Halogenation Effects :

  • Fluorine or chlorine at the para-position (e.g., Compound 7 ) improves antiparasitic potency, likely due to increased electronegativity and membrane penetration .

Aromatic Substitution :

  • Substituting the fluorophenyl ring with indole or benzofuran (e.g., dopamine antagonists) reduces D2 receptor affinity unless paired with electron-withdrawing groups (e.g., iodine) .

Steric and Conformational Factors :

  • Piperidine ring substituents (e.g., benzyl in 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol ) alter conformational flexibility, impacting binding to enzymes or receptors .

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